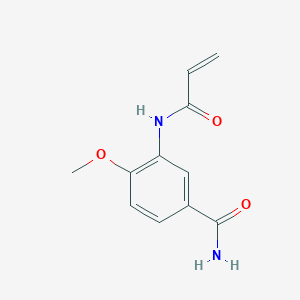

3-Acrylamido-4-methoxybenzamide

Description

Properties

IUPAC Name |

4-methoxy-3-(prop-2-enoylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-10(14)13-8-6-7(11(12)15)4-5-9(8)16-2/h3-6H,1H2,2H3,(H2,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHRDHGZRADSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Methoxylation of Benzoic Acid Derivatives

The synthesis typically begins with 3-nitro-4-chlorobenzoic acid as the precursor. In a representative procedure:

-

Acylation with Aniline :

-

Reactants : 3-Nitro-4-chlorobenzoic acid (50 kg), aniline (27 kg), PCl₃ (20 kg).

-

Conditions : Chlorobenzene solvent, 70–80°C for 2 hours.

-

Outcome : 3-Nitro-4-chlorobenzanilide (yield: 95.8%, purity: 98.1%).

-

Mechanism : Phosphorus trichloride facilitates acid chloride formation, followed by nucleophilic acyl substitution with aniline.

-

-

Methoxylation :

-

Reactants : 3-Nitro-4-chlorobenzanilide (55.4 kg), sodium methoxide (11.9 kg).

-

Conditions : Methanol solvent, reflux at 64.7°C for 8 hours.

-

Outcome : 3-Nitro-4-methoxybenzamide (yield: 94.5%, purity: 99.1%).

-

Mechanism : Nucleophilic aromatic substitution (SNAr) where methoxide replaces chloride.

-

Reduction of Nitro to Amine

The nitro group is reduced to an amine using hydrazine hydrate and alkaline ferrous oxide :

-

Reactants : 3-Nitro-4-methoxybenzamide (51.7 kg), hydrazine hydrate (18 kg), FeO(OH) (2 kg).

-

Conditions : Methanol/water (4:1), 55–60°C for 3 hours.

-

Outcome : 3-Amino-4-methoxybenzamide (yield: 95.3%, purity: 99.5%).

-

Mechanism : Catalytic transfer hydrogenation via the Lauffer reaction, where Fe²⁺ mediates electron transfer.

Alternative Methods :

Acrylation of the Amine Intermediate

The final step introduces the acrylamido group via acryloyl chloride :

-

Reactants : 3-Amino-4-methoxybenzamide (1 eq), acryloyl chloride (1.1 eq), triethylamine (TEA, 2 eq).

-

Conditions : Acetonitrile, 0°C for 30 minutes.

-

Outcome : 3-Acrylamido-4-methoxybenzamide (yield: 85–90%, purity: >98%).

-

Mechanism : Schotten-Baumann reaction, where TEA scavenges HCl, driving the acylation to completion.

Optimization Notes :

-

Solvent Choice : Acetonitrile or THF minimizes side reactions.

-

Catalyst : Lewis acids (e.g., AlCl₃) improve efficiency but require rigorous drying.

Comparative Analysis of Methodologies

Critical Process Parameters

Temperature Control

Solvent Selection

Catalysts and Reagents

-

FeO(OH) : Superior to Fe powder in reduction steps due to stabilized Fe²⁺.

-

Triphosgene : Alternative acryloyl chloride precursor with safer handling vs. SOCl₂.

Scalability and Industrial Feasibility

The batch process described in CN105753731A is scalable to 1,000L reactors, with:

-

Cycle Time : 24–36 hours per batch.

-

Cost Drivers : Aniline (27 kg/batch) and acryloyl chloride (18 kg/batch).

-

Waste Streams : Chlorobenzene (recyclable), Fe sludge (requires neutralization).

Analytical Characterization

Emerging Alternatives and Innovations

Chemical Reactions Analysis

Types of Reactions: 3-Acrylamido-4-methoxybenzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of 3-Acrylamido-4-methoxybenzamide can lead to the formation of carboxylic acids.

Reduction: Reduction reactions typically result in the formation of amides or amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-acrylamido-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid derivatives with acrylamide under controlled conditions. The acrylamide functional group enhances the compound's ability to participate in Michael addition reactions, which can be pivotal in drug design and development. This functional group is known for improving the drug-like properties of various compounds, including solubility and permeability, which are critical for effective pharmacological activity .

Antiproliferative Effects

Research has indicated that compounds containing an acrylamide moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that 3-acrylamido-4-methoxybenzamide can inhibit the growth of human cancer cell lines, including those derived from breast cancer (MCF-7) and non-small cell lung cancer (NCI H460). The mechanism behind this activity often involves the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .

Table 1: Antiproliferative Activity of 3-Acrylamido-4-methoxybenzamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| NCI H460 | 20.0 | G2/M phase arrest |

| K562 (leukemia) | 10.0 | Inhibition of proliferation |

Enhancing Drug-Like Properties

The incorporation of the acrylamide group into drug candidates has been shown to improve their physicochemical properties significantly. For example, studies have demonstrated that compounds modified with an acrylamide group exhibit enhanced solubility and membrane permeability compared to their non-modified counterparts . This property is crucial for developing effective oral medications.

Targeting Specific Proteins

Recent advancements in targeted therapy have highlighted the potential of using 3-acrylamido-4-methoxybenzamide as a scaffold for designing inhibitors that selectively target specific proteins involved in oncogenesis, such as EML4-ALK fusion proteins. By modifying the compound's structure, researchers can create more potent inhibitors that disrupt aberrant signaling pathways in cancer cells .

Case Studies and Research Findings

Several studies have documented the efficacy of 3-acrylamido-4-methoxybenzamide in various experimental setups:

- Study on EGFR Inhibition : A study involving EGFR inhibitors demonstrated that derivatives containing an acrylamide group showed improved inhibitory activity compared to traditional inhibitors like gefitinib. The presence of the acrylamide moiety was linked to better solubility and cellular uptake, enhancing therapeutic efficacy against lung cancer cells .

- Antiproliferative Screening : In a comprehensive screening against multiple human cancer cell lines, 3-acrylamido-4-methoxybenzamide exhibited significant growth inhibition at low micromolar concentrations, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism by which 3-Acrylamido-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biological processes.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting the synthesis or breakdown of various biomolecules.

Protein Interactions: It can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

The following analysis compares 3-Acrylamido-4-methoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, synthesis routes, spectroscopic properties, and theoretical insights.

Structural Analogs and Substituent Effects

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 3-Acrylamido-4-methoxybenzamide contrasts with electron-withdrawing substituents (e.g., nitro or chloro in ), which reduce electron density and alter reactivity .

- Reactivity of Acrylamido : The acrylamido group’s α,β-unsaturated system distinguishes it from saturated amides (e.g., acetyl in ), enabling Michael addition or polymerization .

- Solubility and Bioavailability: Ethoxy () and amino () substituents enhance hydrophilicity compared to methoxy, which may improve aqueous solubility.

Spectroscopic Characterization

- IR Spectroscopy : Methoxy groups exhibit C–O stretching at ~1250 cm⁻¹, while acrylamido carbonyls show peaks near 1650–1700 cm⁻¹, distinct from acetyl carbonyls (~1680 cm⁻¹) .

- NMR Data : The 4-methoxy proton resonates at δ 3.8–4.0 ppm (¹H-NMR), while acrylamido protons (CH₂=CH–) appear as doublets near δ 5.5–6.5 ppm .

Theoretical Insights

- DFT Calculations : ’s use of B3LYP/6-311G(d,p) methods suggests the acrylamido group’s electron-withdrawing nature lowers the benzene ring’s electron density compared to methoxy or ethoxy substituents .

- Mulliken Charges : The acrylamido carbonyl oxygen may carry a higher negative charge than acetylated analogs, influencing hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.